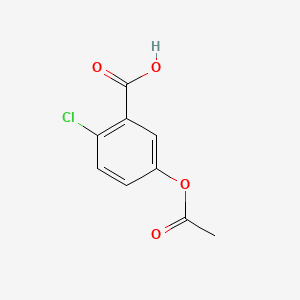

5-Acetoxy-2-chlorobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7ClO4 |

|---|---|

Molecular Weight |

214.60 g/mol |

IUPAC Name |

5-acetyloxy-2-chlorobenzoic acid |

InChI |

InChI=1S/C9H7ClO4/c1-5(11)14-6-2-3-8(10)7(4-6)9(12)13/h2-4H,1H3,(H,12,13) |

InChI Key |

DKFQXKPHQHTDGG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes for 5 Acetoxy 2 Chlorobenzoic Acid

Direct Acetylation Approaches

Direct acetylation represents the most straightforward pathway to 5-acetoxy-2-chlorobenzoic acid, typically involving the esterification of a hydroxyl group on a substituted benzoic acid.

Acetylation of 5-Chlorosalicylic Acid

The principal and most direct method for preparing this compound is the acetylation of 5-chlorosalicylic acid. This process involves the reaction of 5-chlorosalicylic acid with acetic anhydride (B1165640). The selection of a catalyst is a key variable in this transformation. Strong mineral acids like sulfuric acid or phosphoric acid, as well as organic bases like pyridine, can be employed to facilitate the reaction.

One common laboratory procedure involves warming a mixture of 5-chlorosalicylic acid and acetic anhydride, followed by the addition of a catalytic amount of concentrated sulfuric acid. This initiates an exothermic reaction, which is typically maintained at a moderate temperature (e.g., 60°C) for a short period before the product is isolated by precipitation in ice water.

| Starting Material | Reagent | Catalyst | Conditions | Reported Yield |

|---|---|---|---|---|

| 5-Chlorosalicylic Acid | Acetic Anhydride | Sulfuric Acid | Stirred for 30 mins at 60°C | Not specified |

| 5-Chlorosalicylic Acid | Acetic Anhydride | 85% Phosphoric Acid | Reflux | 90% |

| 5-Chlorosalicylic Acid | Acetic Anhydride | Pyridine | 60-70°C for several hours | Not specified |

Acetylation of 5-Chlorobenzoic Acid

An alternative, though less common, direct approach involves 5-chlorobenzoic acid as the starting material. This method requires the reaction of 5-chlorobenzoic acid with acetic anhydride. The reaction is generally conducted under acidic conditions and may utilize an activating agent to facilitate the transformation.

Functional Group Interconversions

Beyond direct acetylation, this compound can be conceptualized as a product of various functional group interconversions, which are fundamental reactions in organic synthesis.

Hydrolysis of the Acetyloxy Moiety

The acetyloxy group in this compound is an ester functionality and is susceptible to hydrolysis. This reaction represents the reverse of the synthesis described in section 2.1.1. Under aqueous acidic or basic conditions, the ester bond can be cleaved to yield 5-chlorosalicylic acid and acetic acid. This hydrolytic instability, particularly under alkaline conditions, is a key chemical property of the compound. nih.gov The process is a standard ester hydrolysis, driven by the presence of water and a catalyst (acid or base). youtube.com

Nucleophilic Substitution at the Halogen Position

The chlorine atom on the aromatic ring can potentially be replaced via a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orglibretexts.org For this to occur, the aromatic ring must be "activated" by the presence of electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). wikipedia.orglibretexts.org In the case of this compound, the carboxylic acid and acetyloxy groups are electron-withdrawing, which makes the ring electron-deficient and more susceptible to attack by a strong nucleophile. askfilo.commasterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org For instance, reaction with a nucleophile like ammonia or an alkoxide could displace the chloride. wikipedia.org

Oxidation and Reduction Pathways

The functional groups of this compound present opportunities for oxidation and reduction reactions.

Oxidation: The aromatic ring itself is relatively stable to oxidation except under harsh conditions that would likely degrade the entire molecule. miracosta.edu The carboxylic acid is already in a high oxidation state. Therefore, significant oxidation pathways for this specific molecule are limited.

Reduction: The carboxylic acid group is susceptible to reduction. Strong reducing agents, such as lithium aluminum hydride, can reduce the carboxylic acid to a primary alcohol. cutm.ac.in This would transform this compound into (4-acetoxy-3-chlorophenyl)methanol. Furthermore, the nitro group of precursors like 5-chloro-2-nitrobenzoic acid can be reduced to an amine using reagents like zinc dust in acetic acid or catalytic hydrogenation with Raney nickel, which is a key step in the synthesis of related compounds. chemicalbook.comprepchem.com The reduction of substituted benzoic acids can also be achieved electrochemically. acs.orgresearchgate.net

Preparation of Related Acyl Halides

The synthesis of 2-acetoxy-5-chlorobenzoyl chloride can be achieved through the reaction of its corresponding carboxylic acid, 2-acetoxy-5-chlorobenzoic acid, with a chlorinating agent such as phosphorus pentachloride.

A common laboratory-scale preparation involves suspending 2-acetoxy-5-chlorobenzoic acid in a solvent like refluxing benzene (B151609). prepchem.com To this suspension, phosphorus pentachloride is added in portions over a period of one hour. prepchem.com The reaction mixture, which becomes a clear solution, is then refluxed for an additional hour to ensure the completion of the reaction. prepchem.com

Following the reflux, the solvent is removed by concentration to yield the crude product. prepchem.com Purification of the residue is accomplished by distillation under reduced pressure. prepchem.com The product, 2-acetoxy-5-chlorobenzoyl chloride, is initially a clear oil that solidifies upon standing. prepchem.com The boiling point of the purified compound is 112°C at 0.1 mm Hg, and it has a melting point range of 35-38°C. prepchem.com

General methods for the synthesis of acyl chlorides from carboxylic acids often employ reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). guidechem.comorgsyn.org These reactions typically proceed by converting the carboxylic acid's hydroxyl group into a better leaving group, which is then displaced by a chloride ion. For instance, the reaction of a carboxylic acid with thionyl chloride produces the acyl chloride, sulfur dioxide, and hydrogen chloride as byproducts. guidechem.com Similarly, phosphorus pentachloride reacts with carboxylic acids to form the acyl chloride, phosphoryl chloride, and hydrogen chloride.

Chemical Reactivity and Mechanistic Studies of 5 Acetoxy 2 Chlorobenzoic Acid

Ester Hydrolysis Pathways: Acidic and Basic Conditions

The hydrolysis of the ester functional group in 5-acetoxy-2-chlorobenzoic acid can be achieved under both acidic and basic conditions, although the mechanisms and outcomes differ significantly.

Acidic Hydrolysis:

Under acidic conditions, the hydrolysis of the ester is a reversible process. commonorganicchemistry.comlibretexts.orglibretexts.org To drive the equilibrium towards the formation of the carboxylic acid and alcohol, a large excess of water is typically required. chemistrysteps.com The reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen of the ester group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. chemistrysteps.com The process can be slow and may necessitate heating to proceed at a reasonable rate. chemistrysteps.comwikipedia.org

Basic Hydrolysis (Saponification):

In contrast, basic hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. libretexts.orglibretexts.orgchemistrysteps.com This is because the carboxylic acid produced is deprotonated by the base (e.g., NaOH or KOH) to form a carboxylate salt, which is no longer electrophilic enough to react with the alcohol by-product. libretexts.orgchemistrysteps.com The reaction involves the direct nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. chemistrysteps.com Studies on the related compound 2-acetoxy-4-amino-5-chlorobenzoic acid have shown that the acetyloxy group hydrolyzes rapidly under alkaline conditions (pH > 10) to form the corresponding salicylic (B10762653) acid derivative.

| Condition | Reversibility | Key Features | Products |

| Acidic | Reversible commonorganicchemistry.comlibretexts.orglibretexts.org | Requires excess water; often requires heat chemistrysteps.comwikipedia.org | 5-chloro-2-hydroxybenzoic acid and acetic acid |

| Basic | Irreversible libretexts.orglibretexts.orgchemistrysteps.com | Goes to completion; base is a reactant libretexts.org | A salt of 5-chloro-2-hydroxybenzoic acid and a salt of acetic acid |

Aromatic Substitution Reactions: Electrophilic and Nucleophilic Considerations

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution reactions, with the directing effects of the substituents playing a crucial role. msu.edu

Electrophilic Aromatic Substitution:

The reactivity of the benzene ring towards electrophiles is influenced by the existing substituents: the chloro, acetoxy, and carboxylic acid groups. Both the chloro and carboxylic acid groups are deactivating, meaning they make the ring less reactive towards electrophilic attack than benzene itself. mnstate.edu The acetoxy group is an activating group. In terms of directing effects, the chloro and acetoxy groups are ortho, para-directing, while the carboxylic acid group is a meta-director. mnstate.edu

The positions for incoming electrophiles are therefore determined by a combination of these directing effects. The positions ortho and para to the activating acetoxy group and ortho and para to the weakly deactivating chloro group would be favored, while the position meta to the deactivating carboxylic acid group would also be a potential site for substitution. The final regioselectivity will depend on the specific electrophile and reaction conditions.

Nucleophilic Aromatic Substitution:

While less common than electrophilic substitution for this type of molecule, nucleophilic aromatic substitution is a possibility. The presence of the electron-withdrawing chloro and carboxylic acid groups can make the ring more susceptible to attack by strong nucleophiles. For instance, in the related 2-chlorobenzoic acid, the chloride can be displaced by nucleophiles like ammonia. wikipedia.org

Role of the Acetyloxy Group in Reaction Facilitation, including Acylation Reactions

The acetyloxy group (-OAc) in this compound is not merely a passive substituent; it actively influences the molecule's reactivity.

Protecting Group:

The acetoxy group can serve as a protecting group for a hydroxyl functionality. wikipedia.org This is a common strategy in multi-step organic syntheses to prevent an alcohol from undergoing unwanted reactions while other parts of the molecule are being modified. The acetyl group can be introduced via reaction with acetyl chloride or acetic anhydride (B1165640) and can be removed (deprotected) under acidic or basic conditions to regenerate the alcohol. wikipedia.org

Acylation Reactions:

The acetoxy group itself is a product of an acylation reaction. The synthesis of this compound can be achieved by the acetylation of 5-chlorosalicylic acid using acetic anhydride in the presence of a catalytic amount of sulfuric acid. The acetyloxy group can also participate in transesterification reactions under appropriate conditions.

Intramolecular and Intermolecular Interactions

The structure of this compound allows for various intramolecular and intermolecular interactions that can influence its physical and chemical properties.

Intramolecular Interactions:

The proximity of the carboxylic acid group and the acetoxy group on the benzene ring could potentially lead to intramolecular hydrogen bonding between the carboxylic acid proton and one of the oxygen atoms of the acetoxy group. Such interactions can affect the molecule's conformation and acidity.

Intermolecular Interactions:

In the solid state and in solution, this compound molecules can interact with each other through several non-covalent forces. mdpi.com These include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of dimers or larger aggregates.

Van der Waals Forces: These non-specific attractive forces are present between all molecules.

These intermolecular forces are significant in determining the compound's melting point, boiling point, and solubility. The crystal structure of related compounds often reveals complex networks of these interactions. mdpi.com

Derivatives and Structural Modifications of 5 Acetoxy 2 Chlorobenzoic Acid

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives of 5-acetoxy-2-chlorobenzoic acid allows for the systematic investigation of structure-activity relationships.

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound is a prime site for derivatization through esterification and amidation reactions.

Esterification is a common transformation that involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. iajpr.com This process can be used to synthesize a variety of ester derivatives, which may exhibit altered solubility, stability, and biological activity compared to the parent acid. The general procedure for esterification often involves refluxing the carboxylic acid and alcohol with a catalyst like sulfuric acid. iajpr.com

Amidation , the reaction of the carboxylic acid with an amine, yields an amide. This transformation is significant as the amide bond is a fundamental linkage in peptides and proteins. Direct amidation of carboxylic acids with amines can be challenging and may require the use of coupling agents or catalysts. bohrium.com Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the reaction by forming a more reactive intermediate. bath.ac.uk The use of additives such as 1-hydroxy-1-H-benzotriazole (HOBt) can help to minimize side reactions and improve yields. bath.ac.uk Group IV metal catalysts, for instance, zirconium tetrachloride (ZrCl4) and zirconocene (B1252598) dichloride (Cp2ZrCl2), have also been shown to effectively catalyze the amidation of non-activated carboxylic acids. bath.ac.uk

Modifications at the Chlorine Substituent

The chlorine atom on the benzene (B151609) ring can be replaced by other functional groups through various nucleophilic aromatic substitution reactions. For instance, the chloride can be displaced by an amino group by reacting it with ammonia, which would yield an aminobenzoic acid derivative. chemicalbook.com These modifications can significantly impact the electronic properties and steric profile of the molecule, leading to derivatives with different chemical reactivity and biological targets.

Introduction of Additional Functional Groups

Further functionalization of the benzene ring can be achieved through electrophilic aromatic substitution reactions. The existing substituents on the ring, the acetoxy and chloro groups, will direct incoming electrophiles to specific positions. This allows for the controlled introduction of groups such as nitro (–NO2), alkyl (–R), or acyl (–COR) groups, leading to a diverse array of polysubstituted derivatives. For example, nitration can introduce a nitro group onto the aromatic ring, a common precursor for the synthesis of other functional groups.

Analogues and Their Synthetic Pathways

The synthesis of analogues, where specific substituents are replaced with others, is a crucial strategy in medicinal chemistry and materials science to fine-tune molecular properties.

Trifluoromethyl-Substituted Analogues (e.g., 2-acetoxy-4-(trifluoromethyl)benzoic acid)

Trifluoromethyl (-CF3) groups are often incorporated into organic molecules to enhance properties such as metabolic stability and lipophilicity. An example of a trifluoromethyl-substituted analogue is 2-acetoxy-4-(trifluoromethyl)benzoic acid, also known as triflusal (B1683033).

The synthesis of radiolabeled triflusal has been described in the literature. osti.govdocumentsdelivered.com A multi-step synthesis starting from aniline (B41778) has been reported. osti.govdocumentsdelivered.com Key steps in this pathway include:

Conversion of aniline to iodobenzene (B50100).

Trifluoromethylation of iodobenzene using iodotrifluoromethane (B1198407) in the presence of copper. osti.govdocumentsdelivered.com

Nitration of the resulting trifluoromethylbenzene. osti.govdocumentsdelivered.com

Reduction of the nitro group to an amine. osti.govdocumentsdelivered.com

Transformation of the amine to a phenol (B47542). osti.govdocumentsdelivered.com

Carboxylation of the phenol via the Kolbe-Schmitt reaction to form the corresponding hydroxybenzoic acid. osti.govdocumentsdelivered.com

Finally, acetylation of the hydroxyl group yields 2-acetoxy-4-(trifluoromethyl)benzoic acid. osti.govdocumentsdelivered.com

A general method for synthesizing 4-(trifluoromethyl)benzoic acid involves the oxidation of p-trifluorobenzaldehyde. chemicalbook.com

Table 1: Synthesis of 2-acetoxy-4-(trifluoromethyl)benzoic acid

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Aniline | Diazotization, followed by reaction with iodide | Iodobenzene | - | osti.govdocumentsdelivered.com |

| 2 | Iodobenzene | Iodotrifluoromethane, Copper | Trifluoromethylbenzene | 64% | osti.govdocumentsdelivered.com |

| 3 | Trifluoromethylbenzene | Sodium nitrate, Trifluoromethanesulfonic acid | 3-Nitro-trifluoromethylbenzene | 86% | osti.govdocumentsdelivered.com |

| 4 | 3-Nitro-trifluoromethylbenzene | Iron, HCl | 3-Trifluoromethylaniline | - | osti.govdocumentsdelivered.com |

| 5 | 3-Trifluoromethylaniline | Diazotization, followed by reaction with Cu(NO3)2/CuO | 3-Trifluoromethylphenol | 85% | osti.govdocumentsdelivered.com |

| 6 | 3-Trifluoromethylphenol | Carbon dioxide, K2CO3 (Kolbe-Schmitt reaction) | 4-(Trifluoromethyl)salicylic acid | 59% | osti.govdocumentsdelivered.com |

This table provides an overview of a reported synthetic route. Yields are as reported in the cited literature.

Methyl-Substituted Analogues (e.g., 3-acetoxy-2-methylbenzoic acid)

The replacement of the chlorine atom with a methyl group leads to methyl-substituted analogues like 3-acetoxy-2-methylbenzoic acid. The synthesis of this compound can be approached through several routes.

One patented method starts from 3-chloro-2-methylphenol. google.com The key steps are:

Protection of the hydroxyl group as a benzyl (B1604629) ether.

Formation of a Grignard reagent from the chloro-substituted compound.

Carboxylation of the Grignard reagent using carbon dioxide.

Deprotection of the benzyl ether by hydrogenation to yield 3-hydroxy-2-methylbenzoic acid.

Acetylation of the hydroxyl group to give the final product. google.com

Another process described in a patent involves a multi-stage synthesis starting from 3-methoxybenzoyl chloride. google.com However, this route has disadvantages, such as requiring very low temperatures for certain steps. google.com A more industrially viable process has been developed that avoids these harsh conditions. google.com

The crystal structure of 3-acetoxy-2-methylbenzoic acid has been determined, showing that the carboxylic acid and acetoxy groups are twisted relative to the plane of the benzene ring. nih.gov

Table 2: Comparison of Synthetic Routes for Acetoxy-Benzoic Acid Analogues

| Analogue | Starting Material | Key Reactions | Advantages/Disadvantages | Reference |

|---|---|---|---|---|

| 2-acetoxy-4-(trifluoromethyl)benzoic acid | Aniline | Diazotization, Trifluoromethylation, Nitration, Reduction, Kolbe-Schmitt, Acetylation | Multi-step synthesis, well-documented for radiolabeling | osti.govdocumentsdelivered.com |

| 3-acetoxy-2-methylbenzoic acid | 3-Chloro-2-methylphenol | Benzyl protection, Grignard formation, Carboxylation, Hydrogenation, Acetylation | Avoids very low temperatures | google.com |

This table highlights different strategies for synthesizing analogues of this compound.

Bromo-Substituted Benzoic Acid Derivatives (e.g., 5-bromo-2-chlorobenzoic acid)

5-Bromo-2-chlorobenzoic acid is a significant derivative of the benzoic acid core, characterized by the presence of both a bromine and a chlorine atom on the benzene ring. glindiachemicals.com This compound typically appears as a white to off-white crystalline powder. glindiachemicals.comguidechem.com It is sparingly soluble in water but demonstrates greater solubility in organic solvents like ethanol (B145695) and acetone. glindiachemicals.comguidechem.com

The synthesis of 5-bromo-2-chlorobenzoic acid can be achieved through various routes. One common method involves the monobromination of 2-chlorobenzoic acid using an N-bromosuccinimide (NBS)/sulfuric acid system. chemicalbook.comgoogle.com This process can be optimized by using a catalyst, such as sodium sulfide, to inhibit the formation of the isomeric byproduct, 4-bromo-2-chlorobenzoic acid. google.com Another synthetic approach starts from 2-chlorobenzonitrile, which undergoes bromination followed by hydrolysis to yield the final product. wipo.int This method is noted for its simple process and high yield. wipo.int

Due to its unique structure and reactivity, 5-bromo-2-chlorobenzoic acid serves as a crucial building block in organic synthesis. glindiachemicals.comguidechem.com It is utilized in the development of pharmaceutical intermediates, agrochemicals, and specialty chemicals. glindiachemicals.com The reactivity of this compound is characteristic of benzoic acids, making it susceptible to both nucleophilic and electrophilic aromatic substitution reactions. glindiachemicals.com

Table 1: Physicochemical Properties of 5-Bromo-2-chlorobenzoic acid

| Property | Value | References |

|---|---|---|

| CAS Number | 21739-92-4 | guidechem.comsigmaaldrich.com |

| Molecular Formula | C₇H₄BrClO₂ | guidechem.comnih.gov |

| Molecular Weight | 235.46 g/mol | sigmaaldrich.comnih.gov |

| Appearance | White to off-white crystalline powder | glindiachemicals.comguidechem.com |

| Melting Point | 154-156 °C | sigmaaldrich.comchemicalbook.com |

| Solubility in Water | 2.63 g/L at 20°C | guidechem.comchemicalbook.com |

| IUPAC Name | 5-bromo-2-chlorobenzoic acid | nih.gov |

Amino-Substituted Benzoic Acid Derivatives (e.g., 2-chloro-5-aminobenzoic acid)

2-Chloro-5-aminobenzoic acid, also known as 5-amino-2-chlorobenzoic acid, is an amino-substituted derivative that is a chlorinated form of anthranilic acid. chemicalbook.comsigmaaldrich.com It is described as a white or white-similar crystalline powder. lookchem.com This compound is used in the synthesis of disease-modifying antirheumatic drugs (DMARDs). chemicalbook.com

Several methods for the preparation of 2-chloro-5-aminobenzoic acid have been documented. One process involves the nitration of ortho-chloro-benzoic acid, followed by the reduction of the resulting chloro-nitro-benzoic acids. google.com The desired 2-chloro-5-amino-benzoic acid is then separated by controlling the pH of the aqueous solution. google.com Another synthetic route starts with 2-chloro-5-nitrobenzoic acid, which is reduced using zinc dust in a process that requires careful handling due to potential foaming. prepchem.com A different approach involves the reduction of 5-chloro-2-nitrobenzoic acid in ethanol with a Raney nickel catalyst under a hydrogen atmosphere, yielding the product in high purity. chemicalbook.com

Table 2: Physicochemical Properties of 2-Chloro-5-aminobenzoic acid

| Property | Value | References |

|---|---|---|

| CAS Number | 89-54-3 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₇H₆ClNO₂ | sigmaaldrich.com |

| Molecular Weight | 171.58 g/mol | sigmaaldrich.comfar-chemical.com |

| Appearance | White-similar crystalline powder | lookchem.com |

| Melting Point | 184-188 °C | sigmaaldrich.comlookchem.comsigmaaldrich.com |

| Synonyms | 5-Amino-2-chlorobenzoic acid, 5-Chloroanthranilic acid | sigmaaldrich.comfar-chemical.com |

| IUPAC Name | 5-Amino-2-chlorobenzoic acid | sigmaaldrich.com |

Structure-Reactivity Relationships in this compound Derivatives

The parent compound, this compound, contains three key functional groups. The carboxylic acid is an electron-withdrawing group and a meta-director for electrophilic aromatic substitution. The chlorine atom is also electron-withdrawing via induction but is an ortho-, para-director due to its lone pairs of electrons. The acetoxy group is an activating, ortho-, para-directing group, though its ester linkage can be susceptible to hydrolysis, particularly under alkaline conditions, to form a hydroxyl group.

In 5-bromo-2-chlorobenzoic acid , the replacement of the acetoxy group with a bromine atom alters the electronic landscape. Bromine, like chlorine, is an ortho-, para-directing deactivator. The presence of two deactivating halogens and a deactivating carboxylic acid group makes the aromatic ring electron-deficient and less susceptible to electrophilic attack compared to benzene. The reactivity towards nucleophilic substitution, however, can be enhanced. glindiachemicals.com

Conversely, in 2-chloro-5-aminobenzoic acid , the amino group (-NH₂) is a powerful activating, ortho-, para-directing group due to the resonance effect of the nitrogen's lone pair of electrons. This strong electron-donating nature significantly increases the electron density of the aromatic ring, making it much more susceptible to electrophilic substitution than the bromo- and acetoxy-substituted counterparts. The activating nature of the amino group will dominate over the deactivating effect of the chlorine atom, directing incoming electrophiles to the positions ortho and para to the amino group. This derivative is also used in peptide synthesis. sigmaaldrich.com

Advanced Spectroscopic and Computational Investigations

Vibrational Spectroscopy (FT-IR, FT-Raman) and Mode Assignments

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. sphinxsai.comscirp.orgfrontiersin.org The vibrational spectrum of a molecule is unique and is determined by the oscillations of its atoms around their equilibrium positions. nasa.gov

In the study of 5-Acetoxy-2-chlorobenzoic acid and related compounds, FT-IR and FT-Raman spectra are recorded to observe the characteristic vibrational modes. nih.govnih.gov Theoretical calculations, often using Density Functional Theory (DFT), are employed to simulate the vibrational spectra and aid in the assignment of the observed experimental bands to specific molecular motions. researchgate.netresearchgate.net

For aromatic carboxylic acids like this compound, specific vibrational modes are expected. For instance, the C=O stretching vibration of the carboxylic acid group typically appears as a strong band in the IR spectrum. sphinxsai.com The rocking and bending vibrations of the COOH group also give rise to characteristic bands. sphinxsai.com The presence of the acetoxy group and the chloro-substituted benzene (B151609) ring will also result in a complex pattern of vibrational bands corresponding to various stretching, bending, and torsional modes. frontiersin.org

A complete assignment of the vibrational modes is achieved by comparing the experimental spectra with the calculated frequencies. researchgate.netresearchgate.net This process often involves scaling the theoretical frequencies to better match the experimental data, accounting for factors like anharmonicity and the solid-state environment. nih.gov

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Applications in Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. uobasrah.edu.iq Both ¹H NMR and ¹³C NMR are crucial for the structural elucidation of this compound. uobasrah.edu.iqresearchgate.net

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms (protons). For this compound, distinct signals would be observed for the protons of the methyl group in the acetoxy function, the aromatic protons on the benzene ring, and the acidic proton of the carboxylic acid group. researchgate.netnih.govchemicalbook.com The chemical shifts (δ) of these protons are indicative of their electronic environment. For example, the acetyl protons typically appear around δ 2.3–2.5 ppm.

¹³C NMR: The ¹³C NMR spectrum reveals the different types of carbon atoms in the molecule. researchgate.netrsc.org Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, separate peaks would be expected for the carbonyl carbons of the acetoxy and carboxylic acid groups, the methyl carbon, and the six carbons of the benzene ring. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule. chemguide.co.uk In the mass spectrum of this compound, the molecular ion peak (M+) would correspond to its molecular weight. chemguide.co.uklibretexts.org The molecule can then fragment in predictable ways, providing further structural information. libretexts.orgmsu.edu Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45). libretexts.org The fragmentation of the acetoxy group would also lead to characteristic peaks. researchgate.net

X-ray Crystallography and Polymorphism Studies

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. nih.gov It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Research has shown that 5-chloro-2-acetoxybenzoic acid (5-chloroaspirin) exhibits polymorphism, meaning it can exist in more than one crystalline form. rsc.org At least two polymorphs, designated as α and β, have been identified. rsc.org The α form has a slightly higher melting point than the β form. rsc.org

The crystal habit, or the external morphology of a crystal, of 5-chloroaspirin is influenced by the crystallization conditions, particularly the solvent used. researchgate.netresearchgate.net Both the α and β forms can crystallize in various morphologies, including blades, prisms, and needles. researchgate.net

The choice of solvent and the rate of crystallization play a crucial role in determining which polymorph is obtained. researchgate.net Slow evaporation tends to favor the formation of the α form, while rapid crystallization from more volatile solvents often yields the β form. researchgate.net For instance, both polymorphs have been successfully grown from solvents such as methanol, ethanol (B145695), acetonitrile, nitromethane, and acetone. researchgate.net Interestingly, samples crystallized from toluene (B28343) (α form) and dichloromethane (B109758) (β form) can exhibit the same crystal habit. researchgate.net

Table: Crystallization of 5-chloroaspirin Polymorphs from Various Solvents. researchgate.net

| Solvent | 5-Cl (α) | 5-Cl (β) |

| Methanol | ✓ | ✓ |

| Ethanol | ✓ | ✓ |

| Acetonitrile | ✓ | ✓ |

| Nitromethane | ✓ | ✓ |

| Acetone | ✓ | ✓ |

| Methanol/H₂O 1:1 | ✓ | - |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab-initio methods, are powerful tools for investigating the molecular structure, electronic properties, and vibrational spectra of molecules like this compound. nih.govnih.govsuperfri.org

DFT and ab-initio methods are used to solve the Schrödinger equation for a molecule, providing a detailed understanding of its electronic structure and geometry. researchgate.netnih.gov These calculations can predict molecular properties such as bond lengths, bond angles, and dihedral angles with high accuracy. nih.govbohrium.com

For this compound, these computational methods have been employed to:

Optimize the molecular geometry: Finding the lowest energy conformation of the molecule. nih.gov

Calculate vibrational frequencies: These theoretical frequencies can be compared with experimental FT-IR and FT-Raman data to aid in the assignment of vibrational modes. nih.govresearchgate.net

Predict electronic properties: This includes the distribution of electron density, dipole moment, and molecular orbitals (HOMO and LUMO), which are important for understanding the molecule's reactivity. nih.govrsc.org

Investigate polymorphism: Crystal structure prediction (CSP) calculations, a form of quantum chemical calculation, have been used to identify the experimental polymorphs of 5-chloroaspirin and even predict other, as yet undiscovered, stable crystal structures. rsc.org These calculations can also help to understand the relative stability of different polymorphs. rsc.org

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement experimental data. For this compound, methods like Density Functional Theory (DFT) are employed to calculate nuclear magnetic resonance (NMR) and infrared (IR) spectra. dergipark.org.trdergipark.org.tr

Theoretical calculations of NMR spectra for similar benzoic acid derivatives have been performed using the Gauge-Including Atomic Orbital (GIAO) method. dergipark.org.tr By optimizing the molecular geometry at a selected level of theory, such as B3LYP with a 6-311G+(2d,p) basis set, it is possible to predict the ¹H and ¹³C NMR chemical shifts. dergipark.org.trdergipark.org.tr These predictions are valuable for assigning experimental signals and understanding the electronic environment of the nuclei. For this compound, the chemical shifts would be influenced by the electron-withdrawing nature of the chlorine atom and the acetoxy group.

Similarly, theoretical IR spectra can be computed. Harmonic vibrational frequencies are calculated and often scaled to correct for anharmonicity and other systematic errors. researchgate.netnih.gov These calculated frequencies and their corresponding intensities help in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as the characteristic C=O stretching of the carboxylic acid and ester groups, and the C-Cl stretching. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound (Illustrative)

| Parameter | Predicted Value | Methodology |

|---|---|---|

| ¹H NMR Shift (COOH) | ~13 ppm | GIAO/DFT |

| ¹³C NMR Shift (C=O, acid) | ~170 ppm | GIAO/DFT |

| ¹³C NMR Shift (C=O, ester) | ~168 ppm | GIAO/DFT |

| IR Freq. (C=O stretch, acid) | ~1700 cm⁻¹ | DFT/B3LYP |

Lattice Energy Calculations and Polymorph Stability Prediction

The solid-state properties of a compound are governed by its crystal packing, and polymorphism, the ability to exist in multiple crystalline forms, is a critical consideration. Lattice energy calculations are instrumental in predicting the most stable polymorphs.

For a closely related compound, 5-chloroacetoxybenzoic acid, a crystal structure prediction (CSP) study identified two polymorphs, α and β. researchgate.net The calculations correctly predicted the observed stability order, with the two forms having a small lattice energy difference of approximately 0.2 kcal mol⁻¹. researchgate.net Interestingly, the CSP study also predicted a third, as-yet undiscovered polymorph that is energetically more stable than the known forms by 0.08 kcal mol⁻¹. researchgate.net

These calculations typically involve generating a multitude of plausible crystal structures and then ranking them based on their calculated lattice energies. The predicted forms often consist of pairs of structures with nearly identical packing but differing in the orientation of the carboxylate protons within the hydrogen-bonded dimers. researchgate.net Such studies are vital for understanding and controlling the solid-state form of this compound.

Computational Studies on Conformational Preferences and Electronic Properties

The flexibility of the acetoxy and carboxylic acid groups in this compound gives rise to multiple possible conformations. Computational studies, particularly using molecular mechanics and quantum mechanical methods, can map the potential energy surface to identify the most stable conformers. nih.govmdpi.com For similar molecules, these studies have revealed the preferred orientations of substituent groups, which are crucial for understanding intermolecular interactions. mdpi.com

The electronic properties, such as the distribution of electron density and the molecular electrostatic potential, are also investigated computationally. The presence of the electronegative chlorine and oxygen atoms significantly influences these properties. PubChem provides computed properties for 2-(Acetyloxy)-5-chlorobenzoic acid, an isomer that would share similar electronic characteristics. nih.gov These calculations can predict properties like the dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are fundamental to the molecule's reactivity.

Table 2: Calculated Electronic Properties for a Benzoic Acid Derivative (Illustrative)

| Property | Calculated Value |

|---|---|

| Dipole Moment | ~3.5 D |

| HOMO Energy | ~-6.8 eV |

| LUMO Energy | ~-1.5 eV |

High-Pressure Studies on Benzoic Acid Derivatives and Their Transformations

The application of high pressure can induce significant changes in the structure and properties of molecular crystals, leading to phase transitions and chemical transformations. bohrium.com Studies on benzoic acid and its derivatives under high pressure have been conducted using techniques like Raman spectroscopy and X-ray diffraction. bohrium.comresearchgate.net

For benzoic acid itself, it has been shown that increasing pressure can alter the lattice energy in a non-monotonous way, initially increasing stability up to 1 GPa before destabilization occurs at higher pressures. nih.govnih.gov The aromaticity of the benzoic acid ring, as quantified by the Harmonic Oscillator Model of Aromaticity (HOMA) index, is also enhanced by pressure. nih.gov While no specific high-pressure studies on this compound are available, it is expected that it would exhibit complex behavior due to the presence of multiple functional groups that can participate in various non-bonded interactions. bohrium.com The stability of its hydrogen-bonded dimer structure under pressure would be a key determinant of its high-pressure behavior. researchgate.net

Strategic Applications in Organic Synthesis and Advanced Materials

5-Acetoxy-2-chlorobenzoic Acid as a Key Intermediate in Complex Organic Synthesis

This compound serves as a crucial building block in the intricate field of organic synthesis. Its unique structure, featuring an acetoxy group, a chlorine atom, and a carboxylic acid function on a benzene (B151609) ring, offers multiple reactive sites for chemists to exploit. The interplay of these functional groups allows for a diverse range of chemical transformations, making it a valuable intermediate in the construction of more complex molecules.

One common synthetic strategy involves the initial modification of the carboxylic acid group. For instance, it can be converted to an acid chloride, which is a more reactive species. This transformation is typically achieved by reacting this compound with reagents like phosphorus pentachloride or thionyl chloride. The resulting 2-acetoxy-5-chlorobenzoyl chloride can then readily participate in a variety of coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds, essential for building the backbones of complex organic structures.

Furthermore, the acetoxy group can be hydrolyzed to reveal a hydroxyl group, which can then be used for further functionalization. This deprotection step adds another layer of synthetic versatility to the molecule. The chlorine atom also plays a significant role, as it can be displaced through nucleophilic aromatic substitution reactions or participate in cross-coupling reactions, such as the Suzuki or Heck reactions, to introduce new substituents onto the aromatic ring. This strategic placement of functional groups makes this compound a linchpin in multi-step synthetic sequences aimed at producing novel compounds with desired properties.

A general synthesis of 2-acetoxy-5-chlorobenzoic acid can be achieved through the acetylation of 5-chlorosalicylic acid.

Table 1: Synthesis of 2-Acetoxy-5-chlorobenzoic Acid

| Step | Reactants | Reagents & Conditions | Product |

|---|---|---|---|

| Acetylation | 5-chlorosalicylic acid, Acetic anhydride (B1165640) | Concentrated sulfuric acid (catalyst), 60°C, 30 minutes | 2-acetoxy-5-chlorobenzoic acid |

Utility in the Synthesis of Pharmaceutical Intermediates (e.g., Precursors for Cephalosporin (B10832234) Antibiotics)

The structural motifs present in this compound make it a particularly useful precursor in the synthesis of pharmaceutical intermediates. One of the notable applications is in the preparation of precursors for cephalosporin antibiotics. Cephalosporins are a class of β-lactam antibiotics that are widely used to treat bacterial infections. The synthesis of these complex molecules often requires building blocks with specific and strategically placed functional groups.

While direct incorporation of this compound into the final cephalosporin structure is not the primary route, its derivatives play a crucial role. For example, related compounds like 2-acetoxy-4-amino-5-chlorobenzoic acid are key intermediates. The synthetic utility of this compound lies in its potential to be converted into these more complex, substituted benzoic acid derivatives. The acetoxy group can influence the electronic properties and reactivity of the molecule, while the chlorine atom can direct the position of further substitutions or be a site for subsequent chemical modifications.

The synthesis of these pharmaceutical intermediates often involves a multi-step process where the benzoic acid scaffold is elaborated with additional functional groups necessary for the final drug molecule. The ability to selectively manipulate the different parts of the this compound molecule is key to its utility in this area.

Development of Agrochemical Precursors

In the field of agrochemicals, which encompasses herbicides, insecticides, and fungicides, there is a constant need for new and effective active ingredients. Substituted benzoic acid derivatives have long been a source of inspiration for the development of such compounds. This compound, with its specific substitution pattern, serves as a valuable starting material for the synthesis of novel agrochemical precursors.

The presence of the chlorine atom is particularly significant in this context. Halogenated aromatic compounds are a common feature in many successful agrochemicals, as the halogen can enhance the biological activity and metabolic stability of the molecule. The carboxylic acid and acetoxy groups provide handles for further chemical modification, allowing for the creation of a diverse library of compounds to be screened for agrochemical activity.

Research in this area focuses on using this compound as a scaffold to build molecules with potential herbicidal, insecticidal, or fungicidal properties. The synthetic strategies often involve reactions at the carboxylic acid group to form esters or amides, or modification of the aromatic ring through the displacement of the chlorine atom or the introduction of other functional groups. The goal is to create molecules that can effectively interact with biological targets in pests or weeds, while having minimal impact on the environment and non-target organisms.

Exploration in New Material Science Based on Benzoic Acid Scaffolds

Benzoic acid and its derivatives are not only important in the life sciences but also in the field of material science. The rigid structure of the benzene ring combined with the versatile chemistry of the carboxylic acid group makes them excellent building blocks for a variety of advanced materials. These can include polymers, liquid crystals, and metal-organic frameworks (MOFs).

This compound, with its additional functional groups, offers intriguing possibilities for the design of new materials with tailored properties. The acetoxy and chloro substituents can influence the packing of the molecules in the solid state, which in turn affects the material's physical properties such as melting point, solubility, and crystal structure.

One area of exploration is the use of benzoic acid derivatives as ligands in the construction of MOFs. MOFs are crystalline materials with a porous structure, which have potential applications in gas storage, separation, and catalysis. The specific geometry and electronic properties of this compound could lead to the formation of MOFs with unique pore sizes and functionalities.

Furthermore, benzoic acid-based scaffolds are being investigated for their potential in creating new polymers and other advanced materials. mdpi.com The ability to polymerize or co-polymerize these molecules can lead to materials with enhanced thermal stability, mechanical strength, or specific optical or electronic properties. The exploration of this compound in this context is an active area of research, with the potential to lead to the development of new materials for a wide range of applications.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Acetoxy-5-chlorobenzoyl chloride |

| 5-Chlorosalicylic acid |

| Acetic anhydride |

| Phosphorus pentachloride |

| Thionyl chloride |

| 2-Acetoxy-4-amino-5-chlorobenzoic acid |

Future Research Directions and Perspectives

Untapped Synthetic Routes and Catalytic Approaches for 5-Acetoxy-2-chlorobenzoic Acid

The development of novel synthetic methodologies for this compound is crucial for improving efficiency, sustainability, and cost-effectiveness. Future research is expected to focus on several promising areas:

Biocatalysis and Enzyme Engineering : Harnessing enzymes as catalysts offers a green and highly selective alternative to traditional chemical synthesis. nih.govcatalysts.com Future work could involve screening for novel enzymes or engineering existing ones, such as hydrolases or oxidoreductases, to perform the specific chlorination and acetoxylation steps required. portlandpress.com Protein engineering and directed evolution can be used to tune enzymes for high performance, allowing for reactions to occur under mild conditions with reduced waste. nih.govresearchgate.net This approach not only aligns with the principles of green chemistry but also holds the potential for producing enantiomerically pure compounds where applicable. nih.gov

Continuous Flow Chemistry : The transition from batch processing to continuous flow manufacturing presents a significant opportunity for the synthesis of this compound, particularly in a pharmaceutical context. azolifesciences.comthieme-connect.de Flow chemistry allows for precise control over reaction parameters such as temperature and pressure, enhancing safety, and often improving yield and purity. nih.govresearchgate.net This technology is especially advantageous for handling potentially hazardous intermediates and for telescoping multiple reaction steps, thereby reducing waste and operational time. thieme-connect.de Future research could focus on developing a dedicated end-to-end flow process for the synthesis of this and related active pharmaceutical ingredients (APIs). jst.org.in

Novel Catalytic Systems : Exploration of new catalytic systems continues to be a cornerstone of synthetic chemistry. For a molecule like this compound, this could involve developing more efficient catalysts for C-H activation and late-stage functionalization, allowing for the direct and selective introduction of the chloro and acetoxy groups onto a benzoic acid scaffold. d-nb.infoacs.orgnih.gov Research into cost-effective copper-catalyzed reactions, such as the Ullmann coupling, could also be adapted for precursor synthesis, offering an economical alternative to palladium-based catalysts. orgchemres.orgacs.orgnih.gov A patented process for o-chlorobenzoic acid using a composite catalyst of cobalt acetate, manganese acetate, and sodium bromide highlights the potential for innovation in this area. google.com

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability, reduced waste. nih.govcatalysts.com | Enzyme screening, protein engineering, development of cascade reactions. reddit.com |

| Flow Chemistry | Enhanced safety, precise process control, improved yield, scalability. azolifesciences.comnih.gov | Development of integrated multi-step flow reactors, optimization of residence time and conditions. |

| Novel Catalysis | Higher efficiency, lower cost, novel reaction pathways (e.g., C-H activation). d-nb.infoorgchemres.org | Design of new metal-based or organocatalysts, late-stage functionalization methods. |

Advanced Computational Modeling for Novel Reactions and Material Design

Computational chemistry is an indispensable tool for predicting molecular properties and guiding experimental work. Future efforts in this domain will likely leverage increasingly sophisticated techniques to explore this compound.

Reaction Prediction and Mechanism Elucidation : The combination of machine learning (ML) with computational chemistry is set to revolutionize how new reactions are discovered and optimized. nih.gov Global models trained on large reaction databases can predict viable reaction conditions, including catalysts and solvents, for the synthesis of this compound. beilstein-journals.org Density Functional Theory (DFT) calculations will continue to be vital for elucidating reaction mechanisms at a molecular level, providing insights into transition states and energy barriers, which is crucial for catalyst design. orgchemres.orgresearchgate.net

AI-Driven Material and Catalyst Design : Artificial intelligence and generative models are emerging as powerful tools for inverse design—designing materials with specific, desired properties. researchgate.netarxiv.org These AI-driven approaches can screen vast virtual libraries of compounds to identify novel catalysts for the synthesis of this compound or to design new materials and molecules based on its scaffold. rsc.orgmedium.com This accelerates the discovery process, moving beyond trial-and-error experimentation. nih.gov

Molecular Dynamics and Property Prediction : For applications where this compound or its derivatives might interact with biological systems, molecular dynamics (MD) simulations can provide detailed insights into protein-ligand binding and stability. nih.gov Furthermore, computational methods like DFT can be used to accurately predict spectroscopic signatures (e.g., NMR, IR spectra), aiding in the characterization of newly synthesized compounds. scirp.org

Exploration of New Derivatization Strategies for Enhanced Synthetic Utility

The functional groups of this compound—the carboxylic acid, acetoxy group, and chloro substituent—offer multiple handles for chemical modification. Exploring new derivatization strategies is key to expanding its utility.

Bioisosteric Replacement and Analogue Synthesis : In drug discovery, modifying a lead compound is a standard strategy to improve efficacy and pharmacokinetic properties. Future research could explore the synthesis of analogues of this compound where, for example, the carboxylic acid is replaced with a bioisosteric equivalent like a tetrazole, or the acetoxy group is swapped for other esters or amides. nih.govnih.gov This can lead to new chemical entities with altered biological activity. nih.gov

Late-Stage Functionalization for Complex Molecules : The principles of late-stage functionalization (LSF) can be applied to introduce the 5-acetoxy-2-chlorobenzoyl moiety into complex, drug-like molecules. nih.gov This strategy is highly valuable in medicinal chemistry as it allows for the rapid generation of diverse analogues from a common advanced intermediate, bypassing the need for de novo synthesis of each derivative. d-nb.infoacs.org

Development of Prodrugs and Conjugates : The carboxylic acid group is an ideal anchor for creating prodrugs, which can improve a compound's absorption or distribution. nih.gov Future work could focus on synthesizing ester or amide derivatives that are cleaved in vivo to release the active parent molecule. Additionally, this functional group allows for conjugation to other molecules, such as delivery vectors or probes for chemical biology research. nih.gov

| Derivatization Strategy | Objective | Potential Application |

| Bioisosteric Replacement | Modulate biological activity, solubility, and metabolic stability. | Drug discovery, agrochemicals. nih.govnih.gov |

| Late-Stage Functionalization | Rapidly create diverse analogues of complex molecules. acs.org | Medicinal chemistry, lead optimization. nih.gov |

| Prodrug/Conjugate Formation | Improve pharmacokinetic properties or enable targeted delivery. nih.gov | Pharmaceutical development, chemical biology. |

Methodological Advancements in Spectroscopic Characterization and Structural Analysis

Accurate and unambiguous structural characterization is fundamental to chemical research. Future studies on this compound and its derivatives will benefit from cutting-edge analytical techniques.

Advanced NMR Spectroscopy : While standard 1D NMR (¹H and ¹³C) is routine, more complex derivatives or challenging samples may require advanced techniques. Two-dimensional NMR experiments (e.g., HSQC, HMBC, NOESY) are powerful tools for elucidating complex connectivity and stereochemistry. researchgate.netresearchgate.net Future research could also employ specialized techniques like polarization transfer to enhance the signals of less sensitive nuclei or to study molecules at low concentrations. youtube.com

Synchrotron-Based X-ray Techniques : For definitive solid-state structural elucidation, single-crystal X-ray diffraction is the gold standard. The use of synchrotron radiation sources provides exceptionally high-intensity X-rays, enabling the analysis of very small crystals and the collection of high-resolution data for detailed electron density studies. nih.gov Furthermore, in-situ synchrotron X-ray diffraction can be used to monitor solid-state reactions or transformations in real-time, providing mechanistic insights that are otherwise inaccessible. acs.orgmdpi.comresearchgate.net

Hyphenated and Computational Approaches : The combination of experimental spectroscopic data with theoretical calculations represents a powerful approach for structural verification. researchgate.net DFT calculations can predict vibrational frequencies (IR, Raman) and NMR chemical shifts. scirp.org Comparing these computed spectra with experimental data allows for a more confident and detailed assignment of spectral features, which is particularly valuable for complex molecules or for distinguishing between similar isomers. jchps.com

Q & A

What are the optimal synthetic routes for 5-acetoxy-2-chlorobenzoic acid, and how can regioselectivity challenges be addressed?

Basic Research Focus

The synthesis typically involves acetylation of 5-hydroxy-2-chlorobenzoic acid. Key steps include protecting the hydroxyl group with acetic anhydride under acidic or basic conditions. Regioselectivity challenges arise due to competing reactions at adjacent functional groups. To mitigate this, use controlled stoichiometry (e.g., 1.2 equivalents of acetic anhydride) and low temperatures (0–5°C) to favor acetylation over side reactions like hydrolysis or chlorination . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane:ethyl acetate gradient) is recommended to isolate the product in >90% purity .

How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?

Basic Research Focus

Combine NMR (¹H, ¹³C, DEPT) to confirm the acetate group (δ ~2.3 ppm for methyl protons) and chlorine substitution (deshielded aromatic protons at δ ~7.5–8.0 ppm). X-ray crystallography is critical for resolving spatial arrangements: monoclinic crystal systems (e.g., P2₁/c) with unit cell parameters (a = 23.526 Å, b = 3.7972 Å) reveal hydrogen-bonding networks (O–H···O and C–H···Cl interactions) that stabilize the structure . Pair spectroscopic data with computational models (DFT) to validate electronic effects of the chloro and acetoxy groups .

What analytical methods are recommended for detecting impurities in this compound, and how are they quantified?

Advanced Research Focus

Employ HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) and UV detection (254 nm) to separate impurities like unreacted 5-hydroxy-2-chlorobenzoic acid or diacetylated byproducts. Quantify using a calibration curve (R² > 0.995) and spike recovery tests (95–105% accuracy). For trace metal analysis (e.g., residual catalysts), ICP-MS with collision/reaction cell modes detects contaminants at ppb levels .

How does the electronic nature of substituents influence the stability of this compound under varying storage conditions?

Advanced Research Focus

The electron-withdrawing chloro group increases susceptibility to hydrolysis, particularly in humid environments. Accelerated stability studies (40°C/75% RH for 6 months) show degradation via acetate cleavage, forming 5-hydroxy-2-chlorobenzoic acid. Store the compound in desiccated amber vials at –20°C under argon to minimize moisture and oxidative degradation. LC-MS/MS can track degradation products (e.g., m/z 171 for deacetylated species) .

What strategies are effective in reconciling contradictory bioactivity data for this compound derivatives?

Advanced Research Focus

Discrepancies in receptor binding assays (e.g., dopamine D2 vs. serotonin 5-HT3) may arise from stereochemical variations or solvent effects. Perform dose-response curves in triplicate using standardized buffers (e.g., PBS at pH 7.4) and control for solvent polarity (DMSO < 0.1%). Molecular docking simulations (AutoDock Vina) can predict binding affinities, while SPR (surface plasmon resonance) validates kinetic parameters (kₐ, kₒ) .

How can solubility limitations of this compound in aqueous systems be overcome for in vitro studies?

Basic Research Focus

The compound’s low water solubility (log P ~2.5) requires co-solvents like DMSO or ethanol (≤5% v/v). For cell-based assays, prepare stock solutions in DMSO (10 mM) and dilute in culture media to ≤0.1% DMSO. Alternatively, use cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance solubility up to 20-fold while maintaining biocompatibility .

What metabolic pathways are predicted for this compound, and how are they validated experimentally?

Advanced Research Focus

Phase I metabolism likely involves esterase-mediated hydrolysis to 5-hydroxy-2-chlorobenzoic acid, followed by Phase II glucuronidation. Use liver microsomes (human or rat) with NADPH/UDPGA cofactors and monitor metabolites via UPLC-QTOF. Compare with synthetic standards for confirmation. In vivo studies (rodents) with bile-duct cannulation can isolate glucuronide conjugates excreted in bile .

How do steric and electronic effects of the acetoxy group impact the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Focus

The acetoxy group’s electron-withdrawing nature activates the aromatic ring for electrophilic substitution but sterically hinders meta positions. In SNAr reactions, the chlorine at position 2 is displaced preferentially by nucleophiles (e.g., amines) in DMF at 80°C. DFT calculations (M06-2X/6-311+G(d,p)) show a lower activation energy (~25 kcal/mol) for para-substitution compared to ortho .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.